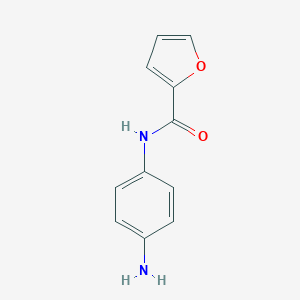

N-(4-aminophenyl)furan-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMFFWCDLWDYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352213 | |

| Record name | N-(4-aminophenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21838-58-4 | |

| Record name | N-(4-aminophenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Core Synthesis of N-(4-aminophenyl)furan-2-carboxamide

The fundamental structure of this compound is assembled through the formation of a stable amide linkage between a furan-2-carboxylic acid moiety and a 1,4-diaminobenzene backbone.

Amide Bond Formation via Carboxylic Acid Activation

A primary method for synthesizing this compound involves the activation of furan-2-carboxylic acid to facilitate its reaction with an amine. nih.gov Common industrial and laboratory-scale methods for amide bond formation often employ stoichiometric activating agents to convert the carboxylic acid into a more reactive intermediate, thereby avoiding the high temperatures required for direct thermal condensation. ucl.ac.ukresearchgate.net

One documented synthesis employs 1,1'-Carbonyldiimidazole (CDI) as the activating agent. In this procedure, furan-2-carboxylic acid is treated with CDI in an appropriate solvent like tetrahydrofuran (B95107) (THF). This reaction forms a highly reactive acylimidazolide intermediate. Subsequently, this activated intermediate is introduced to a solution of 1,4-diaminobenzene. nih.gov To favor the formation of the mono-acylated product, the activated acid is added dropwise to a solution containing an excess of the diamine under dilute conditions. nih.gov The reaction proceeds to form the desired this compound, which can then be purified using standard techniques such as flash column chromatography. nih.gov

Table 1: Reagents for the Synthesis of this compound

| Role | Reagent | Solvent | Conditions |

|---|---|---|---|

| Starting Material | Furan-2-carboxylic acid | Tetrahydrofuran (THF) | 45 °C |

| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 45 °C |

Design and Synthesis of this compound Analogues

The this compound core structure serves as a valuable starting point for the development of compound libraries through various derivatization strategies. The presence of the primary amino group and the phenyl ring provides multiple sites for chemical modification.

Diversity-Oriented Synthesis for Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules. nih.govresearchgate.netnih.gov Starting from the this compound scaffold, a library of analogues can be created by acylating the free primary amino group. This is typically achieved by reacting the parent compound with a variety of activated carboxylic acids or their corresponding acyl chlorides. nih.gov

For instance, reacting this compound with different activated benzoic acids leads to a series of diamide (B1670390) derivatives. nih.gov This approach allows for the systematic exploration of the chemical space around the core molecule by introducing a wide range of substituents on the second phenyl ring. nih.govresearchgate.net The resulting compounds can be purified and characterized to build a library of analogues for further investigation. nih.gov

Table 2: Examples of this compound Analogues Synthesized via Acylation

| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide | 69% | 276–278 | C₁₉H₁₆N₂O₃ |

| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | 47% | 275–277 | C₁₉H₁₆N₂O₄ |

| N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | 56% | 241–243 | C₁₈H₁₃FN₂O₃ |

Data sourced from a study on diversity-oriented synthesis of furan-2-carboxamides. nih.gov

Arylation Reactions for Phenyl Ring Functionalization (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. uwindsor.canih.gov To apply this reaction to the this compound scaffold, the amino group must first be converted into a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate, via reactions like the Sandmeyer reaction.

Alternatively, a related starting material, N-(4-bromophenyl)furan-2-carboxamide, can be directly used in Suzuki-Miyaura reactions. nih.govresearchgate.net This bromo-derivative can be synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.govresearchgate.net The subsequent cross-coupling is typically performed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base like potassium phosphate, and various aryl or heteroaryl boronic acids. nih.gov This strategy allows for the introduction of a wide array of substituted aryl and heteroaryl groups onto the phenyl ring of the furan-2-carboxamide core, yielding a diverse set of functionalized analogues. nih.gov

Table 3: Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example Reagent | Function |

|---|---|---|

| Substrate | N-(4-bromophenyl)furan-2-carboxamide | Electrophilic partner |

| Coupling Partner | Aryl or heteroaryl boronic acids | Nucleophilic partner |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates C-C bond formation |

| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid |

| Solvent System | 1,4-dioxane and water | Reaction medium |

Conditions are based on the arylation of N-(4-bromophenyl)furan-2-carboxamide. nih.gov

Mannich Base Formation

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by aminoalkylation. nih.govoarjbp.com It involves the reaction of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. academicjournals.org The primary amino group of this compound can participate in this reaction, reacting with an aldehyde and a compound containing an active hydrogen to form N-Mannich bases. nih.gov

In a typical Mannich reaction, the amine first reacts with the aldehyde to form an electrophilic iminium ion. This ion is then attacked by a nucleophile, such as the carbanion derived from a ketone or another compound with an acidic proton, to yield the final Mannich base. oarjbp.com This synthetic route provides a straightforward method to introduce a variety of β-amino carbonyl compounds and other aminoalkyl chains onto the nitrogen atom of the core structure, further expanding the library of derivatives. nih.gov

Incorporation of Carbamothioyl Moieties

Carbamothioyl moieties, specifically thioureas, can be incorporated into the this compound structure by leveraging the nucleophilicity of the primary amino group. The synthesis of N-arylthiourea derivatives is generally achieved by reacting the primary amine with an appropriate isothiocyanate.

For example, reacting this compound with an aryl isothiocyanate, such as 4-nitrophenyl isothiocyanate, would yield the corresponding N'-substituted-N-arylthiourea, in this case, N-[(4-nitrophenyl)carbamothioyl]furan-2-carboxamide. ontosight.ai This reaction provides a direct and efficient pathway to introduce the carbamothioyl functional group, which is known to be of interest in various chemical and biological studies. ontosight.ai

Bioisosteric Replacement Strategies (e.g., Furanone Ring by Furan-2-carboxamide Moiety)

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. A notable application of this principle is the replacement of the metabolically labile furanone ring with the more stable furan-2-carboxamide moiety. This strategy has been effectively employed in the development of novel therapeutic agents, particularly in the pursuit of new antibiofilm compounds. wikipedia.org

Furanones are known to be involved in quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. However, their inherent instability limits their therapeutic potential. The furan-2-carboxamide scaffold serves as a robust bioisostere, mimicking the essential structural features of the furanone pharmacophore while offering improved metabolic stability. wikipedia.orgnih.gov

A diversity-oriented synthesis approach has been developed to create a library of furan-2-carboxamides. This research has demonstrated that these compounds can act as effective antibiofilm agents against pathogens like Pseudomonas aeruginosa. The design involves linking the furan-2-carboxamide core to various chemical functionalities to explore the structure-activity relationship. wikipedia.orgekb.eg

Detailed research findings have shown that specific derivatives, such as carbohydrazides and triazoles synthesized from a furan-2-carboxamide precursor, exhibit significant biofilm reduction. For instance, certain carbohydrazide (B1668358) derivatives have been reported to achieve up to a 58% reduction in biofilm formation. wikipedia.orgnih.gov These compounds are also shown to decrease the production of virulence factors regulated by quorum sensing, such as pyocyanin (B1662382) and proteases. wikipedia.org Molecular docking studies suggest that these furan-2-carboxamide derivatives can bind to the LasR receptor, a key transcriptional regulator in P. aeruginosa, in a manner similar to the native furanone ligands. wikipedia.orgnih.gov

The following table summarizes the antibiofilm activity of selected furan-2-carboxamide derivatives.

| Compound Series | Derivative Example | Biofilm Reduction (%) | Target Pathogen |

| Carbohydrazides | 4b | 58 | P. aeruginosa |

| Triazoles | 7d | Significant | P. aeruginosa |

| Triazoles | 7e | Significant | P. aeruginosa |

Data sourced from studies on diversity-oriented synthesis of furan-2-carboxamides. wikipedia.org

Cyclization and Heterocyclic Annulation Strategies

The this compound scaffold contains a reactive primary amino group on the phenyl ring, which serves as a versatile handle for cyclization and heterocyclic annulation reactions. These strategies aim to construct novel, complex heterocyclic systems by building new rings onto the existing molecular framework. Such modifications can significantly alter the pharmacological profile of the parent molecule, leading to new therapeutic applications.

While direct intramolecular annulation is challenging due to the para-position of the amino group, this moiety can readily participate in intermolecular reactions that lead to the formation of new heterocyclic rings. One of the primary strategies involves reactions with bifunctional electrophiles. For instance, the free amino group can undergo condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, to form quinoxaline (B1680401) rings. This classical approach, known as the Hinsberg quinoxaline synthesis, is a reliable method for constructing this important heterocyclic core.

Another prominent strategy is the synthesis of benzimidazoles. Although this typically requires an ortho-phenylenediamine, this compound can be envisioned as a synthon in multi-step processes where an adjacent functional group is introduced before cyclization. More directly, the existing amino group can be utilized in reactions that build the imidazole (B134444) ring externally.

Oxidative cyclization presents another avenue for derivatization. In reactions analogous to the oxidative polymerization of p-phenylenediamine, which can form phenazine-containing ladder polymers, intermolecular oxidative coupling of this compound could potentially lead to the formation of phenazine (B1670421) or phenazine-like dimeric structures. This type of reaction often proceeds in the presence of a strong oxidizing agent and can result in highly conjugated, planar heterocyclic systems.

The table below outlines some plausible cyclization strategies for this compound.

| Strategy | Reagent/Condition | Resulting Heterocycle |

| Quinoxaline Synthesis | 1,2-Dicarbonyl Compound | Quinoxaline |

| Benzimidazole Synthesis | Multi-step synthesis involving introduction of an ortho-substituent followed by cyclization | Benzimidazole |

| Oxidative Coupling | Strong Oxidizing Agent | Phenazine-like Dimer |

These synthetic transformations significantly expand the chemical space accessible from this compound, offering pathways to novel compounds with potentially unique biological activities.

Biological Activity Profiling in in Vitro Systems

Antimicrobial and Antibiofilm Investigations

The antimicrobial properties of furan-2-carboxamide derivatives have been a key area of scientific investigation, with studies highlighting their potential to combat resilient bacterial pathogens.

Activity against Multi-Drug Resistant Bacterial Pathogens

Research into the antibacterial capabilities of the furan-2-carboxamide scaffold has demonstrated notable efficacy, particularly with derivatives like N-(4-bromophenyl)furan-2-carboxamide, a compound structurally similar to N-(4-aminophenyl)furan-2-carboxamide. This bromo-derivative has shown significant activity against a panel of clinically important multi-drug resistant (MDR) bacteria.

These pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA), are responsible for a substantial number of nosocomial infections and are listed by the World Health Organization as priority pathogens for which new antibiotics are urgently needed. The activity of the N-(4-bromophenyl)furan-2-carboxamide derivative against these challenging bacteria underscores the potential of the core furan-2-carboxamide structure as a basis for the development of new antibacterial agents.

| Bacterial Pathogen | Resistance Profile | Observed Activity of N-(4-bromophenyl)furan-2-carboxamide |

|---|---|---|

| Acinetobacter baumannii | Multi-Drug Resistant (MDR) | Active |

| Klebsiella pneumoniae | Multi-Drug Resistant (MDR) | Active |

| Enterobacter cloacae | Multi-Drug Resistant (MDR) | Active |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | Active |

Quorum Sensing Inhibition and Virulence Factor Attenuation

Beyond direct antibacterial action, furan-2-carboxamides have been identified as inhibitors of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors. A study focused on a collection of furan-2-carboxamides demonstrated their ability to interfere with QS in Pseudomonas aeruginosa. nih.gov

Treatment with active furan-2-carboxamides led to a reduction in key virulence factors such as the blue-green pigment pyocyanin (B1662382) and destructive proteases. nih.govresearchgate.net This anti-quorum sensing activity suggests that these compounds may not kill the bacteria directly but can disarm them, making them less pathogenic. The molecular docking studies from this research pointed towards the LasR protein, a key QS transcriptional regulator, as a likely target for these compounds. nih.govresearchgate.net

Mechanisms of Biofilm Disruption

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate and exhibit high levels of antibiotic resistance. The same study that highlighted the anti-QS properties of furan-2-carboxamides also reported their significant antibiofilm activity against P. aeruginosa. nih.gov

The design of these compounds involved the bioisosteric replacement of a furanone ring, a known but often unstable antibiofilm moiety, with the more stable furan-2-carboxamide structure. nih.govresearchgate.net The resulting carbohydrazide (B1668358) and triazole derivatives showed significant inhibition of biofilm formation. nih.govresearchgate.net The primary mechanism of this antibiofilm activity is believed to be linked to the inhibition of the quorum sensing system, which is crucial for the development and maturation of biofilms in P. aeruginosa. nih.gov By disrupting QS, these compounds effectively prevent the bacteria from forming these resilient communities.

Antiviral Efficacy Studies

The therapeutic potential of the furan-2-carboxamide scaffold extends to the realm of virology, with research indicating inhibitory effects against significant viral enzymes and pathogens.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While direct studies on this compound are limited, research on related furan (B31954) derivatives has shown promise. A study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives identified them as novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through screening and subsequent optimization, compounds with IC50 values in the low micromolar range were discovered. nih.govnih.gov Enzymatic kinetic assays revealed that these furan-based inhibitors could act as reversible covalent inhibitors of the protease. nih.govnih.gov This indicates that the furan moiety can be a valuable component in the design of new SARS-CoV-2 Mpro inhibitors.

| Compound Class | Viral Target | Inhibitory Activity (IC50) |

|---|---|---|

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | SARS-CoV-2 Main Protease (Mpro) | Down to 1.55 µM |

Activity against Influenza A Viruses (e.g., H5N1)

Influenza A viruses, particularly highly pathogenic strains like H5N1, pose a significant global health threat. A series of furan-carboxamide derivatives have been synthesized and identified as potent inhibitors of the lethal H5N1 influenza A virus. Systematic structure-activity relationship (SAR) studies have been conducted on these compounds, demonstrating their potential in antiviral applications. These findings represent a significant step in identifying novel scaffolds for the development of anti-influenza therapeutics.

Antineoplastic Research Endeavors

The furan-2-carboxamide core structure has been a subject of interest in the development of novel anticancer agents. Studies on various derivatives indicate that this chemical moiety can be instrumental in exerting cytotoxic effects against several human cancer cell lines.

Research into a series of carbamothioyl-furan-2-carboxamide derivatives has demonstrated their potential as anticancer agents against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com A study evaluated several synthesized derivatives, showing significant, albeit varied, activity across these cell lines when compared to the standard chemotherapeutic drug, doxorubicin. mdpi.com

One of the most active compounds identified was N-(p-tolylcarbamothioyl)furan-2-carboxamide, which at a concentration of 20 µg/mL, reduced the viability of HepG2 cells to 33.29%. mdpi.com The same compound also showed notable activity against MCF-7 and Huh-7 cells, with resulting cell viabilities of 41.81% and 45.09%, respectively. mdpi.com In contrast, derivatives containing indazole and 2,4-dinitrophenyl moieties were found to be less potent. mdpi.com These findings underscore the influence of substituent groups on the cytotoxic activity of the furan-2-carboxamide scaffold.

Table 1: In Vitro Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

Compound HepG2 Cell Viability (%) MCF-7 Cell Viability (%) Huh-7 Cell Viability (%) N-(phenylcarbamothioyl)furan-2-carboxamide 40.11 49.21 51.33 N-(p-tolylcarbamothioyl)furan-2-carboxamide 33.29 41.81 45.09 N-((2,4-dinitrophenyl)carbamothioyl)furan-2-carboxamide 69.88 71.65 73.01 Doxorubicin (Standard) 28.45 34.11 31.54

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives, showing cell viability at a concentration of 20 µg/mL. mdpi.com

While the cytotoxic effects of certain furan-2-carboxamide derivatives are established, detailed mechanistic studies elucidating their specific impact on cellular viability and proliferation pathways are not extensively covered in the reviewed literature for this particular class of compounds. The observed reduction in cell viability suggests interference with critical cellular processes, potentially including the induction of apoptosis or cell cycle arrest, but further research is required to delineate the precise molecular targets and pathways involved.

Enzymatic Modulation Studies

The furan ring is a versatile heterocyclic structure that has been incorporated into various pharmacologically active molecules, including inhibitors of several key enzymes. Investigations into furan-containing compounds have revealed inhibitory activity against cholinesterases, urease, and cyclooxygenases.

The development of cholinesterase inhibitors is a key strategy in the management of Alzheimer's disease. While kinetic data for this compound itself is not available, studies on related structures, such as benzofuran-2-carboxamide (B1298429) derivatives, have identified potent butyrylcholinesterase (BChE) inhibitors. nih.gov Certain synthesized benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives exhibited IC₅₀ values in the low micromolar to nanomolar range (0.054–2.7 µM) for BChE. nih.gov This suggests that the broader carboxamide scaffold linked to a furan or bioisosteric benzofuran (B130515) ring is a promising area for the discovery of new cholinesterase inhibitors. However, detailed kinetic analyses, including the determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive) for furan-2-carboxamide derivatives, remain to be conducted.

Urease is an enzyme that plays a role in pathologies associated with microorganisms like Helicobacter pylori. The furan moiety has been identified as a component in several classes of urease inhibitors. nih.gov It is suggested that the furan ring may engage in interactions with the nickel ions in the active site of the urease enzyme. nih.gov

Studies on 5-nitrofuran-2-yl-thiadiazole derivatives linked to acetamides have yielded potent urease inhibitors, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. nih.gov For instance, one derivative featuring a thiophene (B33073) substituent demonstrated an IC₅₀ value of 0.94 µM, compared to 22.50 µM for thiourea. nih.gov Kinetic analysis of this potent compound revealed a non-competitive mode of inhibition. nih.gov Furthermore, research on furan chalcone (B49325) derivatives has also identified compounds with significant urease inhibitory activity, with the most active displaying an IC₅₀ value of 16.13 µM. researchgate.netresearchgate.net

Table 2: Urease Inhibitory Activity of Representative Furan Derivatives

Compound Class Most Active Derivative IC₅₀ (µM) Inhibition Mode 5-Nitrofuran-2-yl-thiadiazole Acetamides Compound 8g (with thiophene) 0.94 Non-competitive Furan Chalcones 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one 16.13 Not Specified Standard Inhibitor Thiourea 22.50 Competitive

Data compiled from studies on different classes of furan-containing urease inhibitors. nih.govresearchgate.net

Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a desirable trait for reducing inflammatory processes while minimizing gastrointestinal side effects. The furan ring has been incorporated into diarylheterocyclic structures to create selective COX-2 inhibitors. nih.gov

For example, the compound 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) was investigated for its COX inhibitory activity. It was found to be a weak, competitive, and selective inhibitor of COX-1, with an IC₅₀ value of 19 µM for COX-1 and >50 µM for COX-2. nih.gov Other research has identified furan-containing compounds that show moderate potency and slight selectivity for COX-2. mdpi.com The development of furanones, such as rofecoxib, further highlights the utility of this five-membered ring system in designing selective COX-2 inhibitors. nih.gov These findings indicate that the furan-2-carboxamide scaffold could potentially be modulated to achieve selective COX-2 inhibition, although specific data for this compound is not currently available.

Table 3: COX Inhibitory Activity of a Furan Derivative

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) 19 >50 COX-1 Selective

Data for a representative furan-containing diarylisoxazole. nih.gov

Supplementary Biological Activities

The following sections delineate the supplementary biological activities of this compound, focusing on its capacity to counteract oxidative stress and protect genetic material from damage.

Antioxidant Capacity Assessments

The antioxidant potential of this compound has been evaluated through various in vitro assays designed to measure its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause cellular damage, and antioxidants can neutralize them. While specific quantitative data for this compound is not extensively detailed in the provided search results, the broader class of furan-2-carboxamide derivatives has shown notable antioxidant activity in several studies. For instance, related compounds have been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, a common spectrophotometric assay to determine antioxidant capacity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in its absorbance. The general principle suggests that compounds with furan and carboxamide moieties can exhibit significant radical scavenging properties.

| Assay Type | Principle | General Findings for Furan-2-Carboxamide Derivatives |

| DPPH Radical Scavenging | Measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, indicated by a color change. | Derivatives have demonstrated varying degrees of scavenging activity, suggesting the furan-2-carboxamide scaffold contributes to antioxidant potential. |

| Other Radical Scavenging Assays | Various assays may be used to assess scavenging of other radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). | The core chemical structure is often linked to the capacity to neutralize different types of free radicals. |

DNA Damage Protective Effects

The ability of this compound to protect DNA from damage induced by oxidative stress is another area of scientific investigation. Oxidative damage to DNA can lead to mutations and cellular instability. Research on similar furan-2-carboxamide derivatives has indicated a potential protective effect on DNA. bohrium.comresearchgate.net These studies often involve exposing plasmid DNA to a damaging agent, such as hydroxyl radicals generated by a Fenton reaction (FeSO₄ + H₂O₂), in the presence and absence of the test compound. The integrity of the DNA is then analyzed using techniques like agarose (B213101) gel electrophoresis. The protective effect is observed if the compound can prevent the DNA strands from breaking. For example, a study on N-(furan-2-ylmethyl)thiophene-2-carboxamide showed a 78% DNA protection activity. bohrium.comresearchgate.net This suggests that the furan-2-carboxamide structure may play a role in mitigating DNA damage, possibly by scavenging the damaging radicals before they can interact with the DNA molecule.

| Experimental Model | Damaging Agent | Observation for Related Compounds |

| Plasmid DNA Protection Assay | Hydroxyl radicals (e.g., from Fenton reaction) | Certain furan-2-carboxamide derivatives have been shown to preserve the structural integrity of plasmid DNA in the presence of damaging agents. bohrium.comresearchgate.net |

Structure Activity Relationship Sar Delineation

Elucidation of Key Structural Features for Biological Activity

The fundamental framework essential for the biological activity of this class of compounds is the furan-2-carboxamide core. This scaffold has been identified as a crucial element, often serving as a more stable bioisostere for other chemical motifs like the furanone ring. nih.govresearchgate.netnih.gov The key structural components that dictate the biological activity include:

The Furan-2-Carboxamide Moiety : This core structure is a primary determinant of activity. Its design as a bioisosteric replacement for the less stable furanone ring has proven effective in developing derivatives with potential antibiofilm properties. nih.govresearchgate.net

The Amide Linker : The amide bond connecting the furan (B31954) ring to the phenyl group plays a significant role. Its ability to form hydrogen bonds is crucial for interactions with biological targets. drughunter.com However, in some contexts, such as certain anticancer evaluations, an amide linkage was found to reduce activity compared to an amine linkage. orientjchem.org

The Phenyl Ring : This aromatic ring is a critical site for modification. The nature and position of substituents on this ring can dramatically alter the compound's biological profile.

The Linker between Core Moieties : In more complex analogs, the nature of the linker between the furan-2-carboxamide and the phenyl ring significantly impacts activity. Studies on derivatives with antibiofilm activity against P. aeruginosa showed that linkers like a triazole ring or N-acylcarbohydrazides were effective. nih.gov Conversely, a 1,4-diaminobenzene linker, structurally related to N-(4-aminophenyl)furan-2-carboxamide, resulted in a drop in activity. nih.gov

Impact of Substituent Variations on Furan and Phenyl Moiety Activity Profiles

Modifications to the peripheral furan and phenyl rings are a cornerstone of the SAR for this compound class. The electronic and steric properties of these substituents can fine-tune the biological response, leading to enhanced potency or selectivity.

Substituents on the Phenyl Moiety:

The substitution pattern on the phenyl ring has been extensively studied and shows a clear impact on various biological activities:

For Antibiofilm Activity : Halogen substituents on the phenyl ring have been shown to lead to better inhibition of biofilm formation. nih.gov Electron-donating groups, such as methyl or methoxy, have also demonstrated notable activity. nih.gov

For Anticancer Activity : In related carbamothioyl-furan-2-carboxamide derivatives, the presence of electron-donating substituents on the phenyl ring was found to enhance anticancer action. mdpi.com For instance, a para-methyl substituted derivative showed greater activity against hepatocellular carcinoma than other analogs. mdpi.com

For Antioxidant Activity : Studies on 2-(p-phenyl substituted styryl)-furans revealed that electron-donating groups (e.g., hydroxyl, -OH) confer good antioxidant properties. researchgate.net In contrast, strong electron-withdrawing groups like nitro (-NO2), cyano (-CN), and chloro (-Cl) fail to show antioxidant activity. researchgate.netiaea.org

The following table summarizes the impact of phenyl ring substituents on different biological activities based on studies of furan-2-carboxamide analogs.

| Biological Activity | Favorable Substituents (Examples) | Unfavorable/Inactive Substituents (Examples) |

| Antibiofilm | Halogens, Methyl, Methoxy | 1,4-diaminobenzene linker |

| Anticancer | Electron-donating groups (e.g., p-methyl) | - |

| Antioxidant | Electron-donating groups (e.g., -OH) | Strong electron-withdrawing groups (e.g., -NO2, -CN, -Cl) |

Substituents on the Furan Moiety:

While the phenyl ring has been a primary focus for modification, the furan ring itself presents opportunities for structural variation. However, research exploring the effects of attaching different functional groups to the furan ring has been identified as an area for future investigation to further delineate the SAR of this class of compounds. nih.govresearchgate.net

Conformational Flexibility and Amide Linkage Contributions to Biological Efficacy

The three-dimensional shape and structural dynamics of this compound and its analogs are critical to their biological function. The amide linkage is a key contributor to these properties.

The amide group is a common functional group in bioactive molecules, partly due to its ability to form strong intra- and intermolecular hydrogen bonds, which are vital for stable interactions with biological targets like enzymes or receptors. drughunter.com However, this linkage can also be susceptible to enzymatic hydrolysis, which can be a limitation for drug development. drughunter.com

Comparative Bioisosteric Analysis

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a powerful tool in drug design. This approach has been central to the development and understanding of furan-2-carboxamide derivatives.

A prime example is the design of the furan-2-carboxamide scaffold itself as a bioisosteric replacement for a labile furanone ring. nih.govresearchgate.net This strategic substitution was aimed at improving the metabolic stability of the compounds while preserving their desired antibiofilm activity. nih.govresearchgate.netnih.gov Molecular docking studies have suggested that furan-2-carboxamides designed with certain linkers can share a similar binding mode to the original furanones within their target, validating the bioisosteric approach. nih.govnih.gov

The concept can be extended to other parts of the molecule. For instance, the exploration of different linkers between the furan and phenyl moieties, such as carbohydrazides and triazoles, can be viewed as a form of bioisosteric replacement to optimize activity. nih.govresearchgate.net In a broader context, various heterocyclic rings are known to serve as effective and more stable bioisosteres for the amide bond itself, a strategy employed to enhance pharmacokinetic profiles in drug candidates. drughunter.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, thereby providing critical information for drug design and screening.

While specific docking studies for N-(4-aminophenyl)furan-2-carboxamide against the targets LasR, SARS-CoV-2 Mpro, and COX-2 are not extensively detailed in the available literature, research on closely related furan-2-carboxamide derivatives provides valuable insights into the potential interactions this scaffold can form.

LasR Target: The LasR protein is a key transcriptional regulator in the quorum-sensing circuit of Pseudomonas aeruginosa, making it an attractive target for developing anti-biofilm agents. In a study focused on a diverse collection of furan-2-carboxamides, molecular docking was used to explore their binding modes within the LasR active site. nih.govresearchgate.net The research suggested that furan-2-carboxamides could serve as replacements for metabolically unstable furanone-based inhibitors. nih.govresearchgate.net Molecular docking proposed that certain derivatives, particularly carbohydrazides, could adopt a binding mode similar to known furanones inside the LasR binding pocket, achieving excellent docking scores. nih.govresearchgate.net However, the study also noted that derivatives incorporating a 1,4-diaminobenzene linker, which is central to the structure of this compound, resulted in a drop in anti-biofilm activity, suggesting a potentially less favorable interaction with the target. nih.gov

SARS-CoV-2 Mpro Target: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.govpreprints.org The Mpro active site is a well-defined cleft located between the protein's domains I and II, featuring a catalytic dyad of Cys145 and His41. nih.gov Although direct docking studies of this compound against Mpro are not available, research on other furan-containing scaffolds has demonstrated their potential as Mpro inhibitors. For instance, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel SARS-CoV-2 Mpro inhibitors, with the most potent compound exhibiting an IC50 value of 10.76 μM. nih.gov These findings indicate that the furan (B31954) moiety can be accommodated within the Mpro active site, suggesting that this compound could also be a candidate for such investigations.

COX-2 Target: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The COX-2 active site contains a large hydrophobic channel and a distinct secondary pocket (side pocket) that is absent in the COX-1 isoform. researchgate.net This side pocket, often occupied by a sulfonyl or similar group from selective inhibitors (coxibs), is crucial for achieving selectivity. researchgate.netresearcher.life While no specific docking studies of this compound into the COX-2 active site have been reported, the general strategy for inhibitors involves positioning a pharmacophore into this secondary pocket. researchgate.net Docking studies on various other chemical classes consistently show that interactions with key residues like Arg513, Val523, and Phe518 within this side pocket are critical for potent and selective inhibition. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis and Complex Stability

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a detailed view of the conformational changes and stability of a ligand-protein complex. By simulating the atomic motions over time, MD can validate docking poses, analyze the stability of key interactions, and calculate binding free energies.

While MD simulations specifically for this compound are not documented, studies on analogous compounds highlight the utility of this technique. For example, MD simulations were performed on N-(4-bromophenyl)furan-2-carboxamide derivatives complexed with the NDM-1 protein. These simulations were used to assess the stability of the docked complexes by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. Stable RMSD values for both the protein and the ligand indicate that the complex remains in a stable conformation, reinforcing the validity of the docking pose. Such analyses are crucial for confirming that the predicted interactions are maintained in a dynamic, solvated environment, thereby providing a more accurate picture of the binding event. The application of MD simulations to furan-based systems in other contexts, such as the study of furan-flanked diketopyrrolopyrroles for organic solar cells, further underscores the power of this method to probe the dynamic behavior and intermolecular interactions of furan-containing molecules. researchgate.net

Quantum Chemical Methods for Electronic Structure and Reactivity Insights (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their geometry, orbital energies, and charge distribution. These insights are fundamental to understanding a molecule's reactivity, spectroscopic properties, and interaction potential.

DFT studies on analogous structures like thiophene-2-carboxamide derivatives have been used to calculate molecular and electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-rich furan ring and the aminophenyl group would significantly influence the distribution of these frontier orbitals. The furan moiety typically acts as an electron donor, while the carboxamide linker and the aminophenyl ring participate in a conjugated system. DFT calculations can precisely map the electron density, predict sites susceptible to electrophilic or nucleophilic attack, and help rationalize the molecule's behavior in chemical reactions and biological interactions. Furthermore, such calculations can predict spectroscopic properties (e.g., IR, NMR), which can be used to validate experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. medcraveonline.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to the observed activity. medcraveonline.com For a series of compounds including this compound, relevant descriptors could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

A study involving furan and thiophene (B33073) amide derivatives utilized molecular modeling and chromatographic data to classify the compounds based on their pharmacological properties, which is an approach related to QSAR. nih.gov This work demonstrated that structural parameters could be correlated with antiproliferative activity. nih.gov Similarly, QSAR studies on biphenyl (B1667301) carboxamide and aminophenyl benzamide (B126) analogues have successfully developed models that predict analgesic and HDAC inhibitory activities, respectively. medcraveonline.com These models often reveal that specific properties, such as hydrophobicity or the presence of hydrogen bond donors, are crucial for activity. medcraveonline.com Developing a QSAR model for a series of N-phenylfuran-2-carboxamides could thus identify the key structural features of the furan ring, the phenyl substituent, and the amide linker that govern their biological effects.

Advanced Analytical Methodologies in N 4 Aminophenyl Furan 2 Carboxamide Research

Strategies for Enhanced Detection and Separation (e.g., Derivatization for Supercritical Fluid Chromatography-Mass Spectrometry)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) has emerged as a powerful analytical tool, offering advantages in terms of speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. However, the analysis of certain compounds, including aromatic amines like N-(4-aminophenyl)furan-2-carboxamide, can sometimes be challenging due to factors such as poor peak shape, low ionization efficiency in the mass spectrometer, or insufficient retention on the chromatographic column. To overcome these limitations, derivatization strategies are often employed.

Derivatization involves the chemical modification of the analyte to produce a new compound with improved analytical properties. For aromatic amines, this can lead to enhanced volatility, better chromatographic resolution, and increased detector response. While specific derivatization protocols for this compound in SFC-MS are not extensively documented in publicly available literature, the principles can be inferred from derivatization strategies used for other aromatic amines in various chromatographic techniques.

Common derivatization reactions for primary aromatic amines include acylation, silylation, and reaction with fluorescent labeling reagents. For instance, reagents like 2-(9-carbazole)-ethyl-chloroformate and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been successfully used for the pre-column derivatization of aromatic amines in HPLC with fluorescence and mass spectrometric detection nih.gov. These reactions introduce a chromophore or fluorophore into the molecule, significantly enhancing detection sensitivity nih.gov.

A pertinent example, although not directly involving the target compound, is the use of N-(4-aminophenyl)piperidine as a derivatization tag to improve the detection of organic acids in SFC-MS rowan.edunsf.govresearchgate.net. This strategy significantly enhanced the proton affinity of the analytes, allowing for highly sensitive detection in positive ion mode ESI-MS nsf.govresearchgate.net. This demonstrates the potential of using derivatizing agents with high proton affinity to improve the SFC-MS analysis of compounds that are otherwise difficult to detect.

The derivatization of this compound could proceed via the primary amino group on the phenyl ring. A hypothetical derivatization reaction could involve an acylating agent to improve its chromatographic properties and ionization efficiency.

Table 1: Potential Derivatization Reactions for this compound

| Derivatizing Agent | Reaction Type | Potential Benefits for SFC-MS Analysis |

| Acetic Anhydride | Acylation | Increased volatility, improved peak shape, enhanced thermal stability. |

| Trimethylsilylating agents (e.g., BSTFA) | Silylation | Increased volatility, suitable for GC-MS and potentially SFC-MS. |

| Dansyl Chloride | Sulfonylation | Introduction of a fluorescent tag for enhanced detection, improved ionization. |

| Fluorescamine | Amine derivatization | Forms a fluorescent product upon reaction with primary amines. |

It is important to note that the selection of a derivatizing agent and the optimization of the reaction conditions are critical for successful analysis and would require experimental validation for this compound.

Spectroscopic Techniques in Elucidating Molecular Transformations and Interactions (e.g., within synthesis characterization of derivatives)

Spectroscopic techniques are indispensable in the study of this compound and its derivatives, providing detailed information about their molecular structure, transformations, and interactions. The synthesis of derivatives of this compound, for example through reactions involving the amino group or modifications to the furan (B31954) or phenyl rings, relies heavily on these techniques for characterization and confirmation of the desired molecular changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural elucidation of newly synthesized derivatives. For example, in the synthesis of N-(4-(4-methylbenzamido)phenyl)furan-2-carboxamide, a derivative of the target compound, ¹H NMR would show characteristic shifts for the protons on the furan ring, the phenyl rings, and the amide linkages, as well as the new methyl group. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and monitoring their transformations. In the synthesis of derivatives of this compound, changes in the IR spectrum, such as the appearance or disappearance of bands corresponding to N-H, C=O, and other characteristic vibrations, confirm the success of a chemical reaction. For instance, the acylation of the amino group would result in a change in the N-H stretching region and the appearance of a new amide C=O stretching band.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of synthesized derivatives, confirming their identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further aid in structural elucidation.

Table 2: Spectroscopic Data for a Representative Derivative: N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide nih.gov

| Technique | Key Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 10.17 (s, 1H), 10.15 (s, 1H), 7.92 (dd, J=1.6 and 0.4 Hz, 1H), 7.88–7.86 (AA'BB', 2H), 7.75–7.69 (m, 4H), 7.33–7.31 (m, 3H), 6.69 (dd, J=3.4 and 1.6 Hz, 1H), 2.38 (s, 3H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ: 165.2, 156.1, 147.6, 145.7, 141.6, 135.2, 134.2, 132.1, 129.0, 127.7, 120.7 (4 C), 114.6, 112.2, 21.0 |

| IR (ATR, cm⁻¹) | 3309, 3146, 1642, 1564, 1516, 1315, 853, 752 |

| MS (DART+) m/z [M+H]⁺ | 321 |

| HRMS m/z calcd for C₁₉H₁₇N₂O₃ [M+H]⁺ | 321.12392; found 321.12412 |

The data presented in Table 2 clearly illustrates how a combination of spectroscopic techniques provides a comprehensive characterization of a derivative of this compound. The ¹H and ¹³C NMR data confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrometry data confirms the molecular weight and elemental formula.

Q & A

Q. Basic

- 1H/13C NMR : Confirms substitution patterns and amide bond formation. For example, the furan ring protons resonate at δ 6.5–7.5 ppm, while the aminophenyl NH2 group appears as a broad singlet at δ 5.5–6.0 ppm .

- X-ray crystallography : Reveals planar amide conformations and dihedral angles between aromatic rings (e.g., phenyl-furan dihedral angle of 9.71°), critical for understanding molecular interactions .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

How can structural modifications enhance the antiviral activity of this compound?

Q. Advanced

- Thiourea derivatives : Introducing thiourea groups (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) enhances hydrogen bonding with viral 2C protein ATPase, improving EC50 values against enteroviruses .

- Fluorinated analogs : Substituting the aminophenyl group with fluorobenzyl moieties increases binding affinity to conserved pockets in viral 2C proteins, as shown in molecular docking studies .

- Heterocyclic extensions : Adding oxadiazole or thiazole rings improves metabolic stability and bioavailability .

What is the mechanism of action of this compound against enteroviruses and rhinoviruses?

Advanced

The compound inhibits the AAA+ ATPase activity of viral 2C protein , disrupting viral replication. Key findings include:

- Direct binding to a conserved druggable pocket, validated via virological assays (e.g., plaque reduction) and computational simulations (molecular dynamics) .

- Competitive inhibition of ATP hydrolysis (Ki = 1.8 μM for EV-A71), confirmed through enzymatic assays .

- Synergy with fluoxetine derivatives, suggesting dual-target mechanisms .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

- Structural validation : Use X-ray crystallography to confirm conformational differences (e.g., non-planar amide groups altering binding kinetics) .

- Assay standardization : Control variables like cell lines (e.g., HeLa vs. Vero) and viral strains (e.g., EV-A71 vs. RV-B14) to isolate compound-specific effects .

- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce potency by 40%) .

What functional groups are essential for its antibacterial activity against drug-resistant pathogens?

Q. Basic

- Furan ring : Required for membrane penetration in Gram-negative bacteria (e.g., A. baumannii).

- Aminophenyl group : Enhances binding to bacterial topoisomerase IV, with MIC values of 4–8 μg/mL .

- Amide bond : Critical for stability in physiological pH, as shown in pharmacokinetic studies .

How can computational methods optimize this compound’s pharmacokinetic profile?

Q. Advanced

- QSAR modeling : Predict logP values to balance lipophilicity (optimal range: 2.5–3.5) and solubility .

- Molecular dynamics : Simulate binding to human serum albumin to assess plasma protein binding (>90% in silico) .

- ADMET prediction : Use tools like SwissADME to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

What safety protocols are recommended for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.